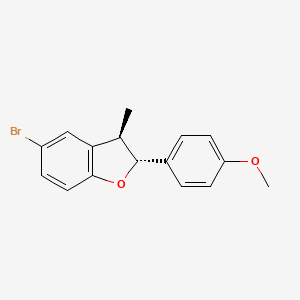
rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran: is a complex organic compound that belongs to the class of dihydrobenzofurans This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a methyl group attached to a dihydrobenzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran typically involves multiple steps, including bromination, methylation, and cyclization reactionsThe final step involves the cyclization of the intermediate to form the dihydrobenzofuran ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .
Wissenschaftliche Forschungsanwendungen
rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran include:
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- (2R,3R)-2-(4-methoxyphenyl)-1-(2-methyl-2-propanyl)-6-oxo-3-piperidinecarboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry. The presence of the bromine atom, methoxyphenyl group, and methyl group in specific positions on the dihydrobenzofuran ring contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H15BrO2 |
|---|---|
Molekulargewicht |
319.19 g/mol |
IUPAC-Name |
(2R,3R)-5-bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C16H15BrO2/c1-10-14-9-12(17)5-8-15(14)19-16(10)11-3-6-13(18-2)7-4-11/h3-10,16H,1-2H3/t10-,16-/m1/s1 |
InChI-Schlüssel |
BWRIKBHEJIMUHB-QLJPJBMISA-N |
Isomerische SMILES |
C[C@H]1[C@@H](OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1C(OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoro-7-(trifluoromethyl)-2H-thiopyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B14908728.png)
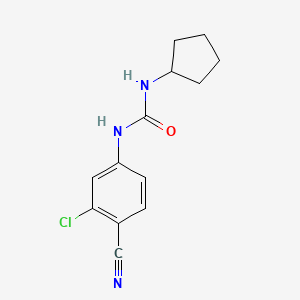
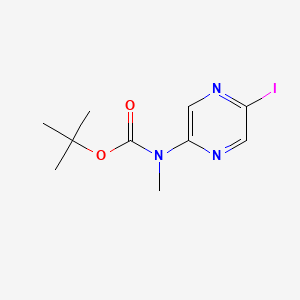
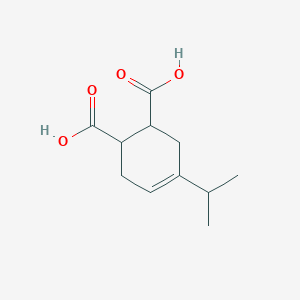
![5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B14908743.png)
![N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14908749.png)
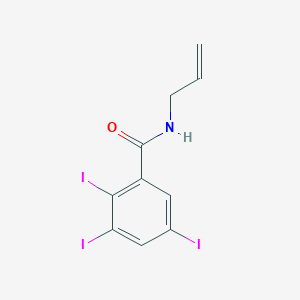
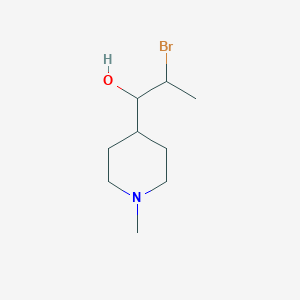
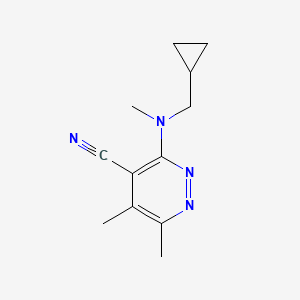
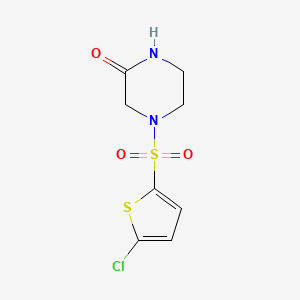
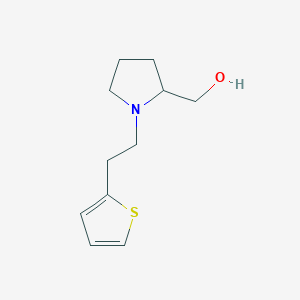
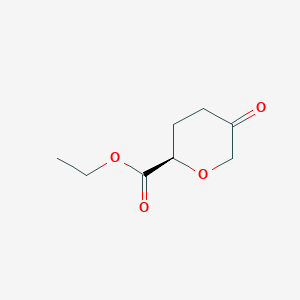
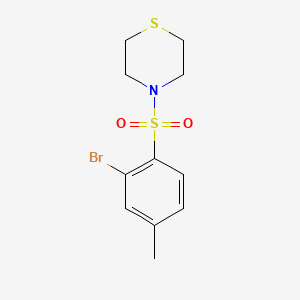
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B14908819.png)
